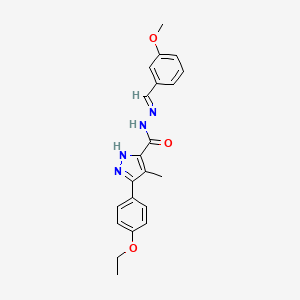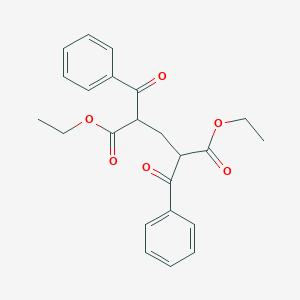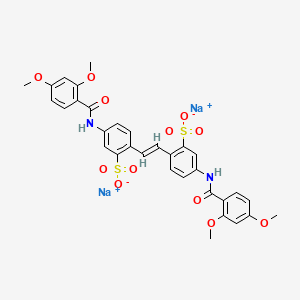![molecular formula C17H13ClN2O3 B11997433 N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)
N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a 3-chlorophenyl group and a 1,3-dioxoisoindoline moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide typically involves the reaction of 3-chloroaniline with phthalic anhydride to form the intermediate 3-chlorophenylphthalimide. This intermediate is then reacted with acetic anhydride and a suitable base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline ring.
Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the acetamide moiety.
Reduction: Reduced forms of the isoindoline ring.
Substitution: Substituted derivatives of the 3-chlorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide would depend on its specific interactions with molecular targets. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chlorophenyl)-acetamide: Lacks the isoindoline moiety.
N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide: Lacks the 3-chlorophenyl group.
Uniqueness
N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide is unique due to the presence of both the 3-chlorophenyl and 1,3-dioxoisoindoline moieties, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H13ClN2O3 |
|---|---|
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-11(21)19(13-6-4-5-12(18)9-13)10-20-16(22)14-7-2-3-8-15(14)17(20)23/h2-9H,10H2,1H3 |
Clave InChI |
WVFFKGQXCSJRLU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B11997360.png)
![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)




![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11997422.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)

